molecular formula C12H14ClNO B13433115 Norketamine-d8

Norketamine-d8

Cat. No.: B13433115
M. Wt: 231.75 g/mol
InChI Key: BEQZHFIKTBVCAU-IFBDEUHTSA-N
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Description

Norketamine-d8 is a deuterated form of norketamine, which is the major active metabolite of ketamine. Ketamine is widely known for its use as an anesthetic and for its rapid-acting antidepressant effects. This compound is used primarily in scientific research to study the pharmacokinetics and pharmacodynamics of norketamine and ketamine, as the deuterium atoms can help trace the compound more accurately in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of norketamine-d8 involves the deuteration of norketamine. One common method is the continuous-flow synthesis, which involves the α-bromination of a ketone, followed by an imination/rearrangement sequence with liquid ammonia, and a thermally induced α-iminol rearrangement . This method is advantageous as it reduces the hazards associated with handling liquid bromine, hydrogen bromide gas, and liquid ammonia.

Industrial Production Methods

In industrial settings, the continuous-flow synthesis method is preferred due to its efficiency and safety. This method allows for the large-scale production of this compound while minimizing the risks associated with hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

Norketamine-d8 undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into hydroxylated metabolites.

    Reduction: Reduction reactions can modify the ketone group in this compound.

    Substitution: Substitution reactions can occur at the amino group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include hydroxylated this compound, reduced this compound, and various substituted derivatives .

Scientific Research Applications

Norketamine-d8 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

Norketamine-d8 exerts its effects primarily through the inhibition of NMDA receptors. This inhibition leads to an increase in synaptic plasticity and the release of brain-derived neurotrophic factor (BDNF), which are believed to contribute to its antidepressant effects. Additionally, this compound interacts with opioid receptors and α7-nicotinic acetylcholine receptors, further influencing its pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Norketamine-d8 is unique due to its deuterated nature, which allows for more precise tracing in pharmacokinetic studies. Compared to ketamine, this compound has a lower potency as an NMDA receptor antagonist but retains significant pharmacological activity. Its deuterated form also provides advantages in studying metabolic pathways and drug interactions .

Properties

Molecular Formula

C12H14ClNO

Molecular Weight

231.75 g/mol

IUPAC Name

2-amino-2-(2-chlorophenyl)-3,3,4,4,5,5,6,6-octadeuteriocyclohexan-1-one

InChI

InChI=1S/C12H14ClNO/c13-10-6-2-1-5-9(10)12(14)8-4-3-7-11(12)15/h1-2,5-6H,3-4,7-8,14H2/i3D2,4D2,7D2,8D2

InChI Key

BEQZHFIKTBVCAU-IFBDEUHTSA-N

Isomeric SMILES

[2H]C1(C(=O)C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])(C2=CC=CC=C2Cl)N)[2H]

Canonical SMILES

C1CCC(C(=O)C1)(C2=CC=CC=C2Cl)N

Origin of Product

United States

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